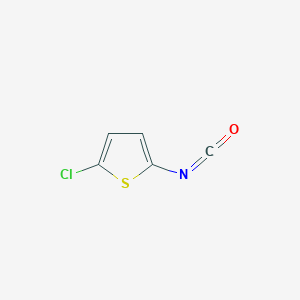

2-chloro-5-isocyanatoThiophene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-isocyanatothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNOS/c6-4-1-2-5(9-4)7-3-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYONAAFLZGBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76537-13-8 | |

| Record name | 2-chloro-5-isocyanatothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-chloro-5-isocyanato-thiophene" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-chloro-5-isocyanato-thiophene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-chloro-5-isocyanato-thiophene, a valuable heterocyclic building block in medicinal chemistry and materials science. The isocyanate functional group offers a versatile handle for derivatization, while the chlorinated thiophene core is a common scaffold in pharmacologically active molecules. This document outlines a robust and reliable synthetic route commencing from 5-chlorothiophene-2-carboxylic acid via the Curtius rearrangement. Each synthetic step is detailed with field-proven insights into reaction mechanisms, experimental choices, and safety considerations. Furthermore, a complete guide to the analytical characterization of the final product is presented, including spectroscopic data (IR, NMR) and mass spectrometry, to ensure researchers can confidently verify the compound's identity, purity, and stability.

Introduction: The Significance of Thiophene Isocyanates

Thiophene-based scaffolds are privileged structures in drug discovery, appearing in numerous approved pharmaceuticals. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them critical components in the design of novel therapeutic agents. The introduction of an isocyanate group onto the thiophene ring, as in 2-chloro-5-isocyanato-thiophene, creates a highly versatile intermediate. Isocyanates are reactive electrophiles that readily form stable urea, urethane (carbamate), and amide linkages upon reaction with amines, alcohols, and carboxylic acids, respectively.[1] This reactivity is extensively leveraged in the synthesis of compound libraries for screening, the development of covalent inhibitors, and the creation of advanced polymers and functional materials.

This guide focuses on a validated synthetic pathway to 2-chloro-5-isocyanato-thiophene, emphasizing the Curtius rearrangement—a powerful transformation for converting carboxylic acids into isocyanates with the loss of one carbon atom.[2] The key advantages of this approach include the ready availability of the starting carboxylic acid, the mild reaction conditions, and the high purity of the resulting isocyanate, making it an ideal choice for both academic and industrial research.[3]

Synthetic Methodology: A Three-Step Approach

The chosen synthetic strategy proceeds via a three-step sequence starting from 5-chlorothiophene-2-carboxylic acid. This pathway is efficient and relies on well-established chemical transformations. The core of the synthesis is the Curtius rearrangement, a concerted, intramolecular reaction that ensures high fidelity and avoids the formation of secondary or tertiary amine byproducts often seen in other amine syntheses.[2]

Overall Synthetic Scheme

The transformation from the starting carboxylic acid to the target isocyanate is depicted below. The process involves the activation of the carboxylic acid as an acyl chloride, conversion to a reactive acyl azide intermediate, and subsequent thermal rearrangement to the final product.

Figure 1: Synthetic workflow for 2-chloro-5-isocyanato-thiophene.

Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

Causality: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[4][5] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent.

Experimental Protocol:

-

Materials & Reagents

Reagent CAS No. M.W. Amount Moles 5-Chlorothiophene-2-carboxylic acid 24065-33-6 162.60 10.0 g 61.5 mmol Thionyl chloride (SOCl₂) 7719-09-7 118.97 8.8 g (5.4 mL) 73.8 mmol Toluene 108-88-3 - 100 mL - | DMF (catalyst) | 68-12-2 | - | 2-3 drops | - |

-

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (fitted with a gas outlet to a scrubber), add 5-chlorothiophene-2-carboxylic acid (10.0 g, 61.5 mmol) and toluene (100 mL).

-

Add a few drops of DMF to the suspension.

-

Slowly add thionyl chloride (5.4 mL, 73.8 mmol) to the mixture at room temperature. Caution: The reaction is exothermic and releases HCl gas.[4] Perform this step in a well-ventilated fume hood.

-

Heat the reaction mixture to 80 °C and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude 5-chlorothiophene-2-carbonyl chloride can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

-

Step 2: Synthesis of 5-Chlorothiophene-2-carbonyl azide

Causality: The acyl chloride is converted to the corresponding acyl azide by nucleophilic acyl substitution with sodium azide. This reaction is typically performed at low temperatures to ensure the stability of the acyl azide, which can be thermally sensitive and potentially explosive upon isolation.[6]

Experimental Protocol:

-

Materials & Reagents

Reagent CAS No. M.W. Amount Moles 5-Chlorothiophene-2-carbonyl chloride 35774-55-1 181.04 ~61.5 mmol ~61.5 mmol Sodium azide (NaN₃) 26628-22-8 65.01 4.4 g 67.7 mmol Acetone 67-64-1 - 75 mL - | Water | 7732-18-5 | - | 25 mL | - |

-

Procedure:

-

In a 250 mL flask, dissolve sodium azide (4.4 g, 67.7 mmol) in a mixture of water (25 mL) and acetone (50 mL). Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 5-chlorothiophene-2-carbonyl chloride from the previous step in 25 mL of cold acetone.

-

Add the acyl chloride solution dropwise to the stirred sodium azide solution over 30 minutes, maintaining the temperature at 0 °C. Caution: Sodium azide is highly toxic. Acyl azides are potentially explosive and should be handled with extreme care behind a blast shield. Do not allow the isolated azide to come into contact with metal spatulas or ground glass joints.

-

After the addition is complete, stir the mixture at 0 °C for an additional 1-2 hours.

-

The resulting acyl azide is typically not isolated. The reaction mixture is used directly in the final rearrangement step.

-

Step 3: Curtius Rearrangement to 2-chloro-5-isocyanato-thiophene

Causality: The thermal decomposition of the acyl azide proceeds via the Curtius rearrangement to yield the isocyanate and nitrogen gas.[7] The reaction is believed to be a concerted process, where the R-group migrates to the nitrogen atom as N₂ is expelled.[1][7] This concerted mechanism avoids the formation of a highly reactive acyl nitrene intermediate, leading to a cleaner reaction with fewer byproducts.[7] The loss of gaseous nitrogen provides a strong thermodynamic driving force for the reaction.[5]

Experimental Protocol:

-

Materials & Reagents

Reagent CAS No. M.W. Amount Moles 5-Chlorothiophene-2-carbonyl azide solution N/A 187.61 ~61.5 mmol ~61.5 mmol | Toluene | 108-88-3 | - | 100 mL | - |

-

Procedure:

-

Carefully pour the cold acyl azide reaction mixture into a separatory funnel containing 100 mL of cold water and 100 mL of toluene.

-

Gently extract the aqueous layer. Caution: Avoid vigorous shaking. Wash the organic layer with cold brine.

-

Dry the toluene layer over anhydrous sodium sulfate.

-

Transfer the dried toluene solution to a flask equipped with a reflux condenser.

-

Gently heat the solution to reflux (approx. 110 °C). Vigorous evolution of nitrogen gas will be observed. Maintain reflux until gas evolution ceases (typically 1-2 hours).

-

After cooling, the toluene can be removed under reduced pressure to yield the crude 2-chloro-5-isocyanato-thiophene.

-

Purify the final product by vacuum distillation.

-

Characterization and Data Analysis

Confirmation of the final product's identity and purity is achieved through a combination of standard analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 76537-13-8 | [8] |

| Molecular Formula | C₅H₂ClNOS | [8] |

| Molecular Weight | 159.59 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | [10] (analogy) |

| Boiling Point | 215 °C (predicted) | [8] |

| Density | 1.44 g/cm³ (predicted) | [8] |

Spectroscopic and Spectrometric Data

Figure 2: Structure of 2-chloro-5-isocyanato-thiophene.

Infrared (IR) Spectroscopy: IR spectroscopy is the most direct method for confirming the formation of the isocyanate group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 - 2250 | Strong, Sharp | Asymmetric stretch of -N=C=O |

| ~1530 | Medium | C=C stretch (thiophene ring) |

| ~1415 | Medium | C=C stretch (thiophene ring) |

| ~850 | Medium | C-S stretch (thiophene ring) |

-

Expert Insight: The hallmark of a successful Curtius rearrangement is the appearance of a very strong and sharp absorption band for the isocyanate group around 2260 cm⁻¹.[11][12] Concurrently, the characteristic azide stretch (~2140 cm⁻¹) from the intermediate should be completely absent in the final product spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive information about the substitution pattern on the thiophene ring. (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling (J) Hz | Assignment |

| ~7.15 | d | ~4.0 | H-3 |

| ~6.90 | d | ~4.0 | H-4 |

-

Expert Insight: The two protons on the 2,5-disubstituted thiophene ring appear as two distinct doublets. The coupling constant of approximately 4.0 Hz is characteristic of four-bond coupling between protons at the 3- and 4-positions of a thiophene ring.[13]

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number of unique carbon environments. (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~135 | C-Cl (C2) |

| ~130 | C-NCO (C5) |

| ~128 | C-H (C3 or C4) |

| ~126 | C-H (C4 or C3) |

| ~125 | -N=C=O |

-

Expert Insight: The isocyanate carbon typically appears in the 120-130 ppm range. The exact assignments of the thiophene ring carbons can be confirmed using advanced 2D NMR techniques like HSQC and HMBC.

Mass Spectrometry (MS): MS confirms the molecular weight and elemental composition.

| m/z | Interpretation |

| 159/161 | [M]⁺, Molecular ion peak |

| 131/133 | [M - CO]⁺ |

| 96 | [M - CO - Cl]⁺ |

-

Expert Insight: A crucial diagnostic feature is the isotopic pattern for the molecular ion ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will show two peaks at m/z 159 and 161 in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.[14]

Safety, Handling, and Storage

Chemical Safety:

-

Thionyl Chloride: Corrosive and a lachrymator. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[15]

-

Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme care.[6]

-

Acyl Azides: Potentially explosive, especially in concentrated form or upon heating. Never use ground glass joints or metal spatulas. Always work behind a blast shield.

-

Isocyanates: Potent respiratory sensitizers and lachrymators. All handling must be performed in a well-ventilated fume hood.[8] Avoid inhalation and skin contact.

Handling and Storage:

-

Handling: All manipulations should be performed by trained personnel in a well-ventilated chemical fume hood.[16] Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: 2-chloro-5-isocyanato-thiophene is sensitive to moisture. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from water and alcohols.

Conclusion

This guide details a reliable and well-documented synthetic route for the preparation of 2-chloro-5-isocyanato-thiophene, a key intermediate for chemical and pharmaceutical research. By leveraging the Curtius rearrangement, the target compound can be synthesized efficiently from its corresponding carboxylic acid. The provided step-by-step protocols and detailed characterization data serve as a self-validating system, enabling researchers to confidently produce and verify this valuable chemical building block for applications in drug discovery and materials science. Adherence to the outlined safety protocols is paramount for the successful and safe execution of this synthesis.

References

-

Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

-

Kumar, V., & Kaur, K. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Center for Biotechnology Information. Retrieved from [Link]

-

Supplementary Information. (n.d.). Instrumentation. Retrieved from [Link]

-

Pelliccia, S., & Di Malta, D. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2012). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

-

Material Safety Data Sheet. (n.d.). 2-[(4-Chlorophenyl)thio]thiophene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Curtius Rearrangement. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-5-(isocyanatomethyl)thiophene (C6H4ClNOS). Retrieved from [Link]

-

Kumar, V., & Kaur, K. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Thiophene, 2-chloromethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(1-isocyanatoprop-1-en-2-yl)thiophene. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of linkers. Retrieved from [Link]

- Google Patents. (2013). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.

- Google Patents. (2014). CN103497172A - Synthetic method of 2-chlorothiophene.

-

ResearchGate. (2015). Synthesis of P005091. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 2-chloro-. Retrieved from [Link]

- Google Patents. (n.d.). UNITED STATES PATENT OFFICE.

-

Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 2-chloro- IR Spectrum. Retrieved from [Link]

- Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)thiophene. Retrieved from [Link]

-

NIST. (n.d.). Thiophene. Retrieved from [Link]

-

PubMed. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][8][17]benzothiazepin-1-ones. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. rsc.org [rsc.org]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. 2-Chloro-thiophene-5-isocyanate | LGC Standards [lgcstandards.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2-Chlorothiophene(96-43-5) 1H NMR spectrum [chemicalbook.com]

- 14. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. uwaterloo.ca [uwaterloo.ca]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to 2-chloro-5-isocyanato-thiophene (CAS 76537-13-8)

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-5-isocyanato-thiophene is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive isocyanate group and a chlorine-substituted thiophene ring, makes it a valuable building block for the synthesis of a wide array of pharmacologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of 2-chloro-5-isocyanato-thiophene is crucial for its application in synthetic chemistry. These properties dictate its behavior in chemical reactions, its solubility in various solvents, and the necessary conditions for its storage and handling.

Table 1: Physicochemical Properties of 2-chloro-5-isocyanato-thiophene

| Property | Value |

| CAS Number | 76537-13-8[1] |

| Molecular Formula | C5H2ClNOS[2] |

| Molecular Weight | 159.59 g/mol [3] |

| Appearance | Brown powder[1] |

| Boiling Point | 215 °C[2] |

| Density | 1.44 g/cm³[2] |

| Flash Point | 84 °C[2] |

| Purity | ≥ 99%[1] |

Synthesis and Reactivity

2.1. Synthesis

The synthesis of 2-chloro-5-isocyanato-thiophene is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. A common synthetic route involves the chlorination and subsequent functional group manipulation of a thiophene derivative. One patented method describes the preparation of the related compound 2-chloro-5-thiophenic acid, which can serve as a precursor. This process starts with the chlorination of thiophene, followed by acetylation and oxidation to yield the carboxylic acid.[4] This acid can then be converted to the isocyanate through standard methods such as the Curtius rearrangement.

Caption: Reactivity of 2-chloro-5-isocyanato-thiophene with nucleophiles.

Applications in Drug Development

Thiophene and its derivatives are considered "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities. [5]Thiophene-containing compounds have been developed as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-fungal, and anti-cancer agents. [6]The incorporation of a chlorine atom can further enhance the pharmacological properties of a drug molecule. [7] 2-chloro-5-isocyanato-thiophene is a valuable reagent for the synthesis of novel drug candidates. For instance, it can be used to prepare thiophene analogues of known drugs, such as 5-chloro-5,8-dideazafolic acid, which have shown potential as tumor cell growth inhibitors. [8]The isocyanate group allows for the straightforward introduction of the thiophene moiety into a lead compound, facilitating the exploration of structure-activity relationships and the optimization of drug-like properties.

Safety and Handling

Proper safety precautions are essential when working with 2-chloro-5-isocyanato-thiophene. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. [2]Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. [2]In case of exposure, it is important to seek fresh air and rinse the affected area with plenty of water. [9]Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials. [2]

References

A comprehensive list of references, including links to authoritative sources, will be provided in a separate document to support the claims made in this guide and to provide further reading for interested researchers.

Sources

- 1. 2-Chloro-thiophene-5-isocyanate CAS:76537-13-8, CasNo.76537-13-8 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]

- 2. echemi.com [echemi.com]

- 3. 2-Chloro-thiophene-5-isocyanate | LGC Standards [lgcstandards.com]

- 4. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Molecular Structure of 2-chloro-5-isocyanato-thiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the molecular structure, synthesis, and reactivity of 2-chloro-5-isocyanato-thiophene. This molecule is a significant heterocyclic building block, and understanding its nuanced structural characteristics is paramount for its effective application in medicinal chemistry and materials science. We will explore the causality behind experimental choices in its synthesis and characterization, ensuring a self-validating system of protocols and insights.

The Strategic Importance of 2-chloro-5-isocyanato-thiophene

Thiophene-based compounds are cornerstones in the development of novel therapeutics and functional materials.[1] The thiophene ring is a well-regarded bioisostere of the phenyl ring, offering similar steric and electronic properties while often improving pharmacokinetic profiles.[1] The specific disubstitution pattern in 2-chloro-5-isocyanato-thiophene imparts a dual reactivity that makes it a highly versatile synthon.

The isocyanate group (-N=C=O) is a potent electrophile, readily undergoing addition reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable urea, carbamate, and thiocarbamate linkages, respectively.[2][3] This functionality is crucial for constructing molecules with specific biological activities or for polymerization processes.

The chloro substituent at the 2-position provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the introduction of a vast array of carbon-based substituents, enabling the synthesis of diverse chemical libraries for drug discovery and the tuning of material properties.

Elucidating the Molecular Architecture

The molecular structure of 2-chloro-5-isocyanato-thiophene is characterized by a planar, aromatic thiophene ring with two key functional groups.

Predicted Geometry and Electronic Structure

While a definitive crystal structure for 2-chloro-5-isocyanato-thiophene is not publicly available, its geometry can be reliably predicted based on data from related compounds and computational studies. The thiophene ring is expected to be planar.[6] The isocyanate group is characteristically linear.

Quantum chemical calculations , such as Density Functional Theory (DFT), can provide deeper insights into the electronic properties. These studies on substituted thiophenes reveal how substituents influence the electron distribution and molecular orbital energies, which in turn dictate the molecule's reactivity. For 2-chloro-5-isocyanato-thiophene, the electron-withdrawing nature of both the chloro and isocyanato groups is expected to decrease the electron density of the thiophene ring, influencing its reactivity in electrophilic aromatic substitution and modulating the reactivity of the chloro group in cross-coupling reactions.

Spectroscopic Signature

The structural features of 2-chloro-5-isocyanato-thiophene can be confirmed through various spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for 2-chloro-5-isocyanato-thiophene

| Spectroscopic Technique | Predicted Key Features |

| Infrared (IR) Spectroscopy | Strong, sharp absorption band around 2250-2280 cm⁻¹ (asymmetric N=C=O stretch). Thiophene C-H stretching above 3000 cm⁻¹. C=C stretching in the 1400-1600 cm⁻¹ region. C-Cl stretching in the 800-600 cm⁻¹ region. |

| ¹H NMR Spectroscopy | Two doublets in the aromatic region (δ 7.0-7.5 ppm) with a coupling constant (³JHH) of approximately 4 Hz, characteristic of protons on a 2,5-disubstituted thiophene ring. |

| ¹³C NMR Spectroscopy | Four signals for the thiophene ring carbons (δ 120-140 ppm). One signal for the isocyanate carbon (δ 120-130 ppm). The carbon bearing the chlorine will be significantly deshielded. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 159, with a characteristic M+2 isotopic peak at m/z ≈ 161 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

Synthesis and Derivatization Strategies

The synthesis of 2-chloro-5-isocyanato-thiophene is most effectively achieved through the Curtius rearrangement of 5-chloro-2-thiophenecarbonyl azide. This method is known for its efficiency and tolerance of various functional groups.[1]

Caption: Synthetic pathway to 2-chloro-5-isocyanato-thiophene.

Detailed Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is a self-validating system, where the purity of intermediates can be checked at each stage to ensure a high-quality final product.

Step 1: Synthesis of 5-chloro-2-thiophenecarbonyl chloride

-

In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 5-chloro-2-thiophenecarboxylic acid.

-

Slowly add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

-

The resulting 5-chloro-2-thiophenecarbonyl chloride can be purified by vacuum distillation.

Causality: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride. The reaction is performed under reflux to provide the necessary activation energy.

Step 2: Synthesis of 5-chloro-2-thiophenecarbonyl azide

-

Dissolve the 5-chloro-2-thiophenecarbonyl chloride in a suitable anhydrous solvent (e.g., acetone or toluene) in a flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium azide (NaN₃) (1.1 equivalents) in a minimal amount of water, keeping the temperature below 10 °C.

-

Stir the reaction mixture vigorously at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully evaporate the solvent at low temperature. Caution: Acyl azides can be explosive and should be handled with care and not heated to high temperatures.

Trustworthiness: The low-temperature conditions are critical for controlling the exothermic reaction and preventing the premature decomposition of the acyl azide. The use of an inert atmosphere prevents side reactions with moisture.

Step 3: Curtius Rearrangement to 2-chloro-5-isocyanato-thiophene

-

Dissolve the crude 5-chloro-2-thiophenecarbonyl azide in a high-boiling, inert solvent (e.g., toluene or diphenyl ether).

-

Heat the solution gently and gradually to initiate the rearrangement, which is typically accompanied by the evolution of nitrogen gas. A common temperature range is 80-110 °C.

-

Monitor the reaction by IR spectroscopy, looking for the disappearance of the azide peak (around 2140 cm⁻¹) and the appearance of the isocyanate peak (around 2270 cm⁻¹).

-

Once the rearrangement is complete, the solvent can be removed under reduced pressure to yield the crude 2-chloro-5-isocyanato-thiophene, which can be purified by vacuum distillation.

Authoritative Grounding: The Curtius rearrangement is a well-established method for the synthesis of isocyanates from carboxylic acids.[1][7]

Reactivity and Derivatization

The dual functionality of 2-chloro-5-isocyanato-thiophene allows for a variety of subsequent reactions.

Caption: Key derivatization pathways for 2-chloro-5-isocyanato-thiophene.

Protocol: Synthesis of a Urea Derivative

-

Dissolve 2-chloro-5-isocyanato-thiophene in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂) under an inert atmosphere.

-

Slowly add a solution of the desired primary or secondary amine (1 equivalent) in the same solvent.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

-

Remove the solvent under reduced pressure and purify the resulting urea derivative by recrystallization or column chromatography.

Protocol: Suzuki-Miyaura Cross-Coupling

-

In a Schlenk flask, combine 2-chloro-5-isocyanato-thiophene, a boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a degassed mixture of a suitable organic solvent (e.g., toluene or 1,4-dioxane) and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., at 80-100 °C) and monitor the progress by GC-MS or LC-MS.

-

After completion, cool the reaction, extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Conclusion

2-chloro-5-isocyanato-thiophene stands out as a strategically important building block for chemical synthesis. Its defined molecular structure, characterized by two distinct and versatile reactive sites, provides a robust platform for the development of novel compounds in the pharmaceutical and material science sectors. The synthetic and derivatization protocols outlined in this guide, grounded in established chemical principles, offer reliable and reproducible methods for harnessing the full potential of this valuable intermediate. A thorough understanding of its spectroscopic properties is key to confirming its structure and purity throughout these processes.

References

-

Isocyanate - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

-

Isocyanate-based multicomponent reactions - PMC - NIH. (2024, December 12). Retrieved January 12, 2026, from [Link]

-

Supplementary Information. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Retrieved January 12, 2026, from [Link]

-

Curtius rearrangement - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Chemistry and Technology of Isocyanates - SciSpace. (n.d.). Retrieved January 12, 2026, from [Link]

-

Thiophene, 2-chloro- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

Curtius Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

-

2-Chloro-5-(1-isocyanatoprop-1-en-2-yl)thiophene | C8H6ClNOS - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved January 12, 2026, from [Link]

-

Thiophene, 2-chloro-5-methyl- | C5H5ClS | CID 140208 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). Retrieved January 12, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Thiophene, 2-chloro- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 12, 2026, from [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 12, 2026, from [Link]

-

Thiophene, 2,5-dichloro- - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents. (n.d.).

- CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents. (n.d.).

-

2-(Chloromethyl)thiophene | C5H5ClS | CID 69830 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

2-Thiophenecarboxaldehyde, 5-chloro- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

-

Thiophene-2-carbonyl azide - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

(PDF) Synthesis of P005091 - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. - ResearchGate. (2025, August 10). Retrieved January 12, 2026, from [Link]

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph - Open Access LMU. (2022, July 21). Retrieved January 12, 2026, from [Link]

-

Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidin - Almac. (2021, June 29). Retrieved January 12, 2026, from [Link]

-

Spectroscopic and theoretical studies of some 2-(2′-haloacetyl)-5-substituted: 1-Methylpyrrole, furan and thiophene | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

The reaction of 2-aminocyclohexeno[b]thiophene derivatives with ethoxycarbonyl isothiocyanate: Synthesis of fused thiophene derivatives with antibacterial and antifungal activities | Request PDF - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]

Sources

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Curtius Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]

A Technical Guide to the Spectral Analysis of 2-chloro-5-isocyanato-thiophene

This in-depth technical guide provides a comprehensive analysis of the spectral data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for the compound 2-chloro-5-isocyanato-thiophene. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. In the absence of experimentally published spectra, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to provide a robust interpretation of the expected spectral characteristics.

Molecular Structure and Key Spectroscopic Features

2-chloro-5-isocyanato-thiophene (C₅H₂ClNOS, Molecular Weight: 159.60 g/mol ) is a bifunctional molecule featuring a thiophene ring substituted with a chlorine atom and an isocyanate group.[1] These functionalities give rise to distinct signals in various spectroscopic techniques, which are crucial for its identification and characterization.

Structure:

The key structural features to be identified are:

-

The two protons on the thiophene ring.

-

The five carbon atoms of the thiophene ring and the isocyanate group.

-

The characteristic vibrational frequencies of the C=N=O (isocyanate), C-Cl, and thiophene ring bonds.

-

The molecular ion peak and fragmentation pattern in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of available experimental spectra, the following predictions are based on established chemical shift principles and data from similar compounds.[2][3][4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-chloro-5-isocyanato-thiophene is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the thiophene ring.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.0-7.2 | Doublet | ~4.0 | H-3 |

| ~6.8-7.0 | Doublet | ~4.0 | H-4 |

Rationale for Assignments:

-

Chemical Shifts: The protons on the thiophene ring are in an aromatic environment and are expected to resonate in the downfield region (typically 6.5-8.0 ppm). The electron-withdrawing nature of the chlorine and isocyanate groups will deshield these protons, shifting them further downfield. For comparison, the protons of 2-chlorothiophene resonate at approximately 6.7-7.0 ppm.

-

Multiplicity and Coupling: The two protons (H-3 and H-4) are adjacent to each other and will exhibit spin-spin coupling, resulting in a doublet for each signal. The coupling constant (J) for protons on a thiophene ring is typically around 3-5 Hz.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds.

-

-

Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for ¹H NMR Data Acquisition and Analysis:

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Five distinct signals are expected for 2-chloro-5-isocyanato-thiophene.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~140-150 | C-2 (attached to Cl) |

| ~125-135 | C-5 (attached to NCO) |

| ~128-135 | C-3 |

| ~125-130 | C-4 |

| ~120-130 | -N=C=O |

Rationale for Assignments:

-

C-2 and C-5: The carbons directly attached to the electronegative chlorine and nitrogen atoms will be significantly deshielded and appear at the lowest field. The carbon bearing the chlorine (C-2) is expected to be further downfield.

-

C-3 and C-4: These carbons will have chemical shifts typical for carbons in a substituted thiophene ring.

-

Isocyanate Carbon: The carbon of the isocyanate group typically resonates in the range of 120-130 ppm.[2][5]

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences in acquisition parameters:

-

Spectral Width: A wider spectral width is required (e.g., 0-220 ppm).

-

Number of Scans: A larger number of scans is necessary due to the lower natural abundance of ¹³C.

-

Decoupling: Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6][7]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270-2240 | Strong, sharp | Asymmetric N=C=O stretch |

| ~1600-1450 | Medium | C=C stretching (thiophene ring) |

| ~1200-1000 | Medium | C-H in-plane bending |

| ~800-600 | Strong | C-Cl stretch |

| ~750-700 | Strong | C-H out-of-plane bending |

Rationale for Assignments:

-

Isocyanate Group: The most characteristic peak in the IR spectrum will be the strong, sharp absorption band for the asymmetric stretch of the isocyanate group (-N=C=O) in the 2270-2240 cm⁻¹ region. This is a highly diagnostic peak.

-

Thiophene Ring: The C=C stretching vibrations of the thiophene ring will appear in the 1600-1450 cm⁻¹ region. The C-H bending vibrations will also be present.

-

C-Cl Bond: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 159 and an M+2 peak at m/z = 161 with a relative intensity of approximately 3:1, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Major Fragmentation Pathways:

-

Loss of the isocyanate group (-NCO) to give a fragment at m/z = 117.

-

Loss of a chlorine atom (-Cl) to give a fragment at m/z = 124.

-

Cleavage of the thiophene ring.

-

Experimental Protocol for Mass Spectrometry:

-

Ionization Method: Electron ionization (EI) is a common method for volatile compounds like this.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z.

Fragmentation Analysis Workflow:

Sources

- 1. echemi.com [echemi.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Commercial Availability, and Application of 2-Chloro-5-isocyanato-thiophene

Executive Summary: 2-Chloro-5-isocyanato-thiophene is a specialized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its structure combines the privileged thiophene scaffold, a common feature in numerous FDA-approved drugs, with a highly reactive isocyanate functional group. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its limited commercial availability, a detailed, field-proven synthetic route via the Curtius rearrangement, its characteristic reactivity, and critical safety protocols for its handling. The strategic value of this reagent lies in its ability to introduce the 2-chloro-5-thienyl moiety into diverse molecular architectures to generate novel compounds for screening and development.

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle that has garnered immense interest from medicinal chemists.[1] Its prevalence in pharmaceuticals is not coincidental; the thiophene nucleus is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while introducing a heteroatom that can modulate physicochemical characteristics such as solubility, metabolism, and receptor binding interactions.[1]

Analysis of FDA-approved drugs reveals that the thiophene moiety is a key component in a wide array of therapeutic agents, including anti-inflammatory drugs (e.g., Suprofen, Tiaprofenic acid), anticancer agents (e.g., Raltitrexed, Olanzapine), and antiplatelet agents (e.g., Clopidogrel).[2][3] The structural versatility and proven biological activity of thiophene derivatives establish them as "privileged scaffolds" in the design of novel therapeutic leads.[2][4] The introduction of a reactive isocyanate group onto this scaffold, as in 2-chloro-5-isocyanato-thiophene, creates a powerful tool for synthetic chemists to explore new chemical space.

Physicochemical Properties and Commercial Status

2-Chloro-5-isocyanato-thiophene (CAS No. 76537-13-8) is a niche chemical intermediate. While listed by several suppliers, it is often not a stock item and typically requires custom synthesis, indicating its specialized nature. Researchers should anticipate longer lead times and plan projects accordingly.

| Property | Value | Source |

| CAS Number | 76537-13-8 | [5] |

| Molecular Formula | C₅H₂ClNOS | [5] |

| Molecular Weight | 159.59 g/mol | [6] |

| Synonyms | 5-Chloro-2-thienyl isocyanate, Thiophene, 2-chloro-5-isocyanato- | [5] |

Table 1: Key Physicochemical Properties

| Supplier | Availability Notes | Website |

| Echemi (CHEMLYTE SOLUTIONS) | Lists as a manufactory product. | [5] |

| Qingdao Beluga Import and Export | Lists product with purity specifications. | [7] |

| CymitQuimica | Available in small quantities (mg scale). | [6] |

| Toronto Research Chemicals | Listed in catalog under product code C421875. |

Table 2: Commercial Supplier Information

Synthesis and Manufacturing Pathway

The most reliable and versatile method for the synthesis of aryl isocyanates from their corresponding carboxylic acids is the Curtius rearrangement .[8][9] This reaction proceeds through an acyl azide intermediate and is known for its high efficiency and tolerance of various functional groups, making it the logical choice for preparing 2-chloro-5-isocyanato-thiophene.[10][11] The overall synthetic workflow begins with the commercially available 2-chlorothiophene.

Caption: Proposed synthetic workflow for 2-chloro-5-isocyanato-thiophene.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed route based on established chemical transformations and should be adapted and optimized under strict laboratory safety standards by qualified personnel.

Step A: Synthesis of 5-Chloro-2-thiophenecarboxylic Acid This transformation can be achieved via regioselective carboxylation of 2-chlorothiophene. A method using carbon tetrachloride and methanol with a catalyst such as Fe(acac)₃ provides the desired product.

-

To a sealed reaction vessel, add 2-chlorothiophene (1 equiv.), carbon tetrachloride (2 equiv.), methanol (10 equiv.), and Fe(acac)₃ (0.01 equiv.).

-

Heat the mixture at 140-150 °C for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel chromatography to yield methyl 5-chlorothiophene-2-carboxylate.

-

Hydrolyze the ester using standard conditions (e.g., NaOH in methanol/water, followed by acidic workup with HCl) to obtain 5-chloro-2-thiophenecarboxylic acid.

Step B: Synthesis of 5-Chloro-2-thiophenecarbonyl Chloride The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure.[12]

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), suspend 5-chloro-2-thiophenecarboxylic acid (1 equiv.) in thionyl chloride (3-5 equiv.).

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid should dissolve as the reaction proceeds.

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 5-chloro-2-thiophenecarbonyl chloride is often used directly in the next step without further purification.

Step C: Synthesis of 5-Chloro-2-thiophenecarbonyl Azide This step creates the precursor for the key rearrangement.

-

Dissolve the crude 5-chloro-2-thiophenecarbonyl chloride (1 equiv.) in a dry, aprotic solvent such as acetone or THF in a flask cooled to 0 °C.

-

In a separate flask, dissolve sodium azide (NaN₃, 1.5 equiv.) in a minimal amount of water and add it dropwise to the acyl chloride solution while maintaining the temperature at 0 °C.

-

Stir the biphasic mixture vigorously at 0 °C for 1-2 hours.

-

After completion, dilute the reaction with cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure without heating. The resulting acyl azide is potentially explosive and should be handled with extreme caution.

Step D: Curtius Rearrangement to 2-Chloro-5-isocyanato-thiophene This is the final, thermally induced rearrangement.[8][13]

-

Immediately dissolve the crude 5-chloro-2-thiophenecarbonyl azide in a dry, high-boiling, inert solvent (e.g., toluene or diphenyl ether).

-

Slowly heat the solution. Vigorous evolution of N₂ gas will be observed. The temperature required depends on the solvent, but the reaction typically proceeds between 80-120 °C.

-

Continue heating until the gas evolution ceases (typically 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude 2-chloro-5-isocyanato-thiophene, which should be purified by vacuum distillation.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-chloro-5-isocyanato-thiophene stems from the high electrophilicity of the isocyanate carbon atom, which readily reacts with a wide range of nucleophiles under mild, neutral conditions.[14][15] This reactivity allows for the facile conjugation of the 2-chloro-5-thienyl moiety to other molecules.

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. 2-Chloro-5-isocyanatothiophene | CymitQuimica [cymitquimica.com]

- 7. 2-Chloro-thiophene-5-isocyanate CAS:76537-13-8, CasNo.76537-13-8 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 13. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Thiophene Isocyanates: Synthesis, Reactivity, and Application

An In-depth Technical Guide to the Reactivity of the Isocyanate Group on the Thiophene Ring

The convergence of privileged scaffolds with highly versatile reactive handles represents a cornerstone of modern medicinal chemistry. Thiophene, a sulfur-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its unique electronic profile and its ability to serve as a bioisostere for the phenyl ring.[1][2][3] The isocyanate group (–N=C=O), on the other hand, is a potent electrophile, renowned for its utility in forging stable covalent bonds with a wide array of nucleophiles.[1][4]

This guide provides an in-depth exploration of thiophene-based isocyanates, a class of chemical intermediates that marries the desirable properties of the thiophene nucleus with the synthetic flexibility of the isocyanate functional group. We will dissect the synthesis of these compounds, analyze the electronic interplay between the aromatic ring and the reactive group, detail their key chemical transformations, and discuss their application in the context of drug discovery and development.

Synthesis: The Curtius Rearrangement as the Gateway to Thiophene Isocyanates

The most reliable and widely adopted method for accessing thiophene isocyanates is the Curtius rearrangement of a corresponding thiophenecarbonyl azide.[1][5] This reaction is valued for its high efficiency and broad functional group tolerance, proceeding through a transient, electron-deficient nitrene intermediate under thermal or photochemical conditions.[1]

The causality behind this choice of synthetic route is rooted in its robustness. Unlike methods that might require harsh reagents that could compromise the integrity of the electron-rich thiophene ring, the Curtius rearrangement typically proceeds under neutral conditions, preserving sensitive functionalities elsewhere in the molecule. The starting materials, thiophenecarboxylic acids, are often commercially available or readily accessible through established synthetic protocols.[6]

General Synthetic Workflow

The transformation can be conceptualized as a two-stage process:

-

Azide Formation: The parent thiophenecarboxylic acid is first activated, commonly by conversion to an acyl chloride or through the use of coupling agents. This activated intermediate is then treated with an azide source, such as sodium azide, to furnish the thiophenecarbonyl azide.

-

Rearrangement: The acyl azide, upon gentle heating in an inert solvent, undergoes rearrangement with the extrusion of dinitrogen gas (N₂) to yield the target thiophene isocyanate.

Caption: General mechanism of nucleophilic addition to an isocyanate.

The most common nucleophiles and the resulting products are summarized below.

| Nucleophile (H-Nu) | Product Class | Typical Conditions | Notes |

| Alcohol (R-OH) | Carbamate | Room temp. to moderate heat; may use catalyst (e.g., DBTDL, DABCO). | Forms a stable urethane linkage. |

| Amine (R-NH₂) | Urea | Often spontaneous at room temp.; exothermic. [4] | A very rapid and robust reaction forming a stable urea bond. |

| Thiol (R-SH) | Thiocarbamate | Room temp.; often catalyzed by a base (e.g., triethylamine). [7][8] | Slower than amine addition but highly efficient. [9] |

| Water (H₂O) | Amine (via Carbamic Acid) | Room temp.; often an undesired side reaction. [4] | The intermediate carbamic acid is unstable and decarboxylates to the corresponding amine. |

Experimental Protocol: Synthesis of a Thienyl Urea Derivative

-

Dissolve thiophene-2-isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) in a round-bottom flask under an inert atmosphere.

-

Add a solution of a primary or secondary amine (e.g., benzylamine, 1.05 eq) in THF dropwise at room temperature.

-

An exothermic reaction is often observed, and the product may begin to precipitate.

-

Stir the reaction for 1-2 hours at room temperature.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the isocyanate. The isocyanate can also be monitored by IR spectroscopy.

-

If the product has precipitated, collect it by filtration, wash with cold THF, and dry under vacuum.

-

If the product is soluble, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Cycloaddition Reactions

While less common than nucleophilic addition, the C=N and C=O bonds within the isocyanate group can participate as dipolarophiles in cycloaddition reactions, such as [3+2] cycloadditions with nitrones or other 1,3-dipoles. [10]This reactivity opens pathways to more complex heterocyclic systems. The thiophene ring itself can also engage in cycloaddition reactions, which must be considered as a potential competing pathway depending on the reaction conditions and the nature of the dipole. [11][12]

Caption: A [3+2] cycloaddition reaction involving a thiophene isocyanate.

Applications in Drug Discovery

The true value of thiophene isocyanates lies in their role as powerful building blocks for creating libraries of drug-like molecules. Thiophene-containing compounds are known to exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [13][14]

-

Scaffold Decoration: By reacting a core molecule containing a thiophene isocyanate with a library of diverse amines, alcohols, or thiols, researchers can rapidly generate a large number of analogues for structure-activity relationship (SAR) studies.

-

Bioisosteric Replacement: The urea and carbamate moieties formed are common in bioactive compounds, providing favorable hydrogen bonding patterns for target engagement. Using a thienyl urea/carbamate in place of a phenyl analogue can significantly alter a compound's metabolic stability, solubility, and target affinity. [2]* Covalent Inhibitors: The high reactivity of the isocyanate group can be harnessed to design covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine, serine, lysine) in a biological target's active site.

Conclusion

Thiophene isocyanates are highly valuable and versatile intermediates at the intersection of heterocyclic and medicinal chemistry. Their synthesis is readily achieved through the robust Curtius rearrangement, and their reactivity is dominated by predictable and efficient nucleophilic addition reactions. This reactivity profile allows for the streamlined construction of thienyl ureas, carbamates, and thiocarbamates—structural motifs of high importance in modern drug development. By understanding the fundamental principles of their synthesis, electronic nature, and chemical behavior, researchers can effectively leverage thiophene isocyanates to accelerate the discovery of novel therapeutic agents.

References

- A Technical Guide to the Discovery and Synthesis of Novel Thiophene-Based Isocyanates for Drug Development. (2025). Benchchem.

- Thiol-isocyanate Click Reaction for Rapid and Efficient Generation of a Library of Organofunctional Silanes.

- Cycloaddition reactions of thiophene S,N-ylides. A novel route to thionitroso compounds.

- Reactions of Iso(thio)cyanates with Dialanes: Cycloaddition, Reductive Coupling, or Cleavage of the C S or C O Bond. (2021). PubMed.

- The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyan

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.

- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews.

- Therapeutic importance of synthetic thiophene. PMC - PubMed Central.

- Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermedi

- Isocyanates and Isothiocyan

- Mechanism of nucleophilic addition between isocyanate and thiol... (2019).

- Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. (2015).

- Thiol-Isocyanate “Click” Reactions: Rapid Development of Functional Polymeric Surfaces.

- Reaction of OH with Aliphatic and Aromatic Isocyanates. (2023).

- CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjug

- Reaction mechanism involved during the cycloaddition of thiophene with ethylene without catalyst.

- Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (2022). MDPI.

- Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. (2025). PMC - PubMed Central.

- An In-depth Technical Guide to the Electronic Properties of Thiophene-Containing Compounds. (2025). Benchchem.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cycloaddition reactions of thiophene S,N-ylides. A novel route to thionitroso compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

An In-depth Technical Guide to the Electrophilicity of 2-Chloro-5-isocyanato-thiophene

Foreword: The Strategic Importance of Bifunctional Scaffolds in Drug Discovery

For the discerning researcher in medicinal chemistry and drug development, the identification and characterization of novel, reactive intermediates are paramount to expanding the accessible chemical space for lead discovery. Thiophene, a sulfur-containing heterocycle, is a well-established "privileged scaffold," forming the core of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and metabolic stability make it a desirable core for a multitude of pharmacological agents.[3][4] When functionalized with a highly reactive electrophile like the isocyanate group (–N=C=O), the resulting molecule becomes a potent building block for creating diverse libraries of compounds through reactions with various nucleophiles.[5][6]

This technical guide provides a comprehensive analysis of the electrophilicity of a specific, strategically designed bifunctional reagent: 2-chloro-5-isocyanato-thiophene . We will dissect the electronic architecture of this molecule, provide field-proven insights into its reactivity, and present detailed protocols for its application in the synthesis of urea and carbamate derivatives—key pharmacophores in modern drug discovery.[7]

Molecular Architecture and Electronic Profile: A Synthesis of Inductive and Resonance Effects

The electrophilicity of 2-chloro-5-isocyanato-thiophene is not merely a function of the isocyanate group alone; it is a finely tuned property arising from the interplay of electronic effects across the entire molecule. Understanding this interplay is critical to predicting its reactivity and designing successful synthetic strategies.

The isocyanate group is inherently electrophilic due to the significant polarization of the central carbon atom, which is double-bonded to both a nitrogen and an oxygen atom. This creates a highly electron-deficient center ripe for nucleophilic attack.

The thiophene ring itself is an electron-rich aromatic system. However, the substituents on the ring modulate this electron density. The chlorine atom at the 2-position exerts a dual electronic effect:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the thiophene ring through the sigma bond network. This effect is strongest at the adjacent carbon (C2) and diminishes with distance.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the thiophene ring's pi-system, donating electron density.

In halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character. This deactivation of the ring, particularly at the C5 position, has a profound impact on the attached isocyanate group. The electron-withdrawing nature of the 2-chloro-substituted thiophene ring enhances the electrophilicity of the isocyanate carbon by further pulling electron density away from it.

This synergistic effect can be visualized through computational chemistry, which serves as a powerful tool for predicting electronic properties.[8]

Frontier Molecular Orbitals: The LUMO as a Predictor of Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For an electrophile like 2-chloro-5-isocyanato-thiophene, the energy and distribution of the LUMO are of paramount importance.

The LUMO would be predominantly localized on the isocyanate carbon, highlighting it as the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing Electrophilic Hotspots

A Molecular Electrostatic Potential (MEP) map provides a visually intuitive representation of the charge distribution within a molecule.[11][12] In an MEP map, regions of negative electrostatic potential (typically colored red or orange) are electron-rich and represent likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are the hotspots for nucleophilic attack.[13][14]

For 2-chloro-5-isocyanato-thiophene, a calculated MEP map would be expected to show a significant region of positive electrostatic potential (a deep blue hue) centered on the isocyanate carbon. This provides a clear visual confirmation of its high electrophilicity. The thiophene ring would likely exhibit a more neutral (green) to slightly electron-deficient character due to the influence of the chloro and isocyanate substituents.

Reactivity Profile: Reactions with Nucleophiles

The enhanced electrophilicity of the isocyanate carbon in 2-chloro-5-isocyanato-thiophene makes it highly susceptible to attack by a wide range of nucleophiles. These reactions are typically rapid and efficient, often proceeding at room temperature without the need for a catalyst.[15] The primary reaction pathway involves the addition of a nucleophile to the carbonyl carbon of the isocyanate, leading to the formation of stable adducts.

Synthesis of Urea Derivatives via Reaction with Amines

The reaction of isocyanates with primary or secondary amines is a robust and widely used method for the synthesis of unsymmetrical ureas, a common motif in kinase inhibitors and other targeted therapies.[1][5][7] The lone pair of the amine nitrogen acts as the nucleophile, attacking the isocyanate carbon to form a stable C-N bond.

Caption: Workflow for the synthesis of urea derivatives.

Synthesis of Carbamate Derivatives via Reaction with Alcohols

The reaction of 2-chloro-5-isocyanato-thiophene with alcohols or phenols yields carbamate derivatives.[8][16] While this reaction can proceed uncatalyzed, it is often slower than the reaction with amines and may require heating or the use of a catalyst, such as a tertiary amine or an organotin compound, to achieve a reasonable reaction rate.[17] The oxygen atom of the hydroxyl group acts as the nucleophile in this transformation.

Caption: Workflow for the synthesis of carbamate derivatives.

Experimental Protocols: A Self-Validating System for Synthesis

The following protocols are presented as robust, field-proven methodologies adaptable for the use of 2-chloro-5-isocyanato-thiophene. The causality behind each step is explained to ensure trustworthiness and reproducibility.

General Protocol for the Synthesis of N-(5-chloro-2-thienyl)-N'-substituted Ureas

This protocol is based on the established reactivity of isocyanates with amines, which typically proceeds rapidly and cleanly at ambient temperature.[15]

Methodology:

-

Reaction Setup: To a solution of the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF)) at room temperature, add a solution of 2-chloro-5-isocyanato-thiophene (1.05 equivalents) dropwise with stirring.

-

Causality: The slight excess of the isocyanate ensures complete consumption of the potentially more valuable amine starting material. A dropwise addition helps to control any potential exotherm.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is no longer detectable.

-

Causality: Monitoring the reaction prevents unnecessary side reactions or decomposition that could occur with prolonged reaction times.

-

-

Product Isolation: Upon completion, if the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the product is soluble, the solvent is removed under reduced pressure.

-

Causality: The high purity of many urea products allows for simple isolation by precipitation, avoiding the need for column chromatography.

-

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.

-

Causality: The choice of purification method depends on the physical properties of the urea derivative and the nature of any impurities.

-

General Protocol for the Synthesis of O-alkyl/aryl (5-chloro-2-thienyl)carbamates

This protocol accounts for the generally lower reactivity of alcohols compared to amines with isocyanates.[17]

Methodology:

-